Tert-butyl 4-methoxy-3,5-dimethylbenzoate
Description
Tert-butyl 4-methoxy-3,5-dimethylbenzoate is a benzoate ester characterized by a tert-butyl ester group, methoxy substituent at the para position, and methyl groups at the 3- and 5-positions of the aromatic ring. This compound is notable for its steric bulk due to the tert-butyl group, which influences its reactivity, solubility, and stability. It is often utilized in pharmaceutical intermediates and organic synthesis, where steric hindrance and controlled reactivity are critical .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 4-methoxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C14H20O3/c1-9-7-11(8-10(2)12(9)16-6)13(15)17-14(3,4)5/h7-8H,1-6H3 |
InChI Key |
JLTDPZFXLBUOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methoxy-3,5-dimethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-methoxy-3,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3,5-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-3,5-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-methoxy-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Steric and Electronic Effects : The tert-butyl group in the target compound enhances steric hindrance compared to methyl or ethyl esters (e.g., methyl 4-methoxy-3,5-dimethylbenzoate). This reduces nucleophilic attack susceptibility, making it more stable in reactive environments .
- Reactivity : The bromo analog (tert-butyl 4-bromo-3,5-dimethylbenzoate) exhibits higher reactivity due to the bromine substituent, enabling cross-coupling reactions, whereas the methoxy group in the target compound directs electrophilic substitution .
- Solubility : The hydroxyl group in 3-methylbutyl 4-hydroxy-3,5-dimethoxybenzoate increases polarity and aqueous solubility compared to the methoxy-substituted target compound .
Structural and Crystallographic Insights
- Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate: Single-crystal X-ray analysis (R factor = 0.058) reveals planar geometry at the imine linkage and intramolecular hydrogen bonding involving the hydroxyl group. This contrasts with the target compound, where the absence of hydrogen-bonding groups may lead to less ordered crystalline structures .
- 3-Methylbutyl 4-hydroxy-3,5-dimethoxybenzoate : The free hydroxyl group enables hydrogen bonding, influencing its solid-state packing and melting behavior compared to the fully substituted target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
